ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate: is a chemical compound with the molecular formula C10H15N3O2 It belongs to the class of pyrazolopyrimidines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reactions: One common method involves the condensation of ethanolamine with 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid under acidic conditions.
Cyclization Reactions: Another approach involves cyclization reactions starting from appropriate precursors such as pyrazolopyrimidine derivatives .
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) and alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different substituents on the pyrazolopyrimidine ring.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors in biological systems, leading to various physiological responses. The exact mechanism of action depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylate
Ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylate
Ethyl 2-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylate
Uniqueness: Ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific substitution pattern on the pyrazolopyrimidine ring, which influences its reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-3-15-10(14)8-5-12-13-6-7(2)4-11-9(8)13/h5,7,11H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPAUNYHHWVJBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NCC(CN2N=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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